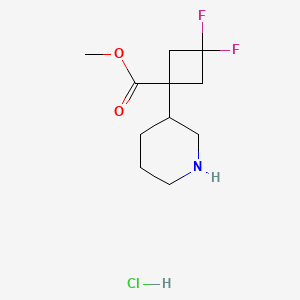

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate hydrochloride

Description

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a piperidine moiety and dual fluorine substitutions at the 3,3-positions of the cyclobutane ring. This structure combines the conformational rigidity of the cyclobutane scaffold with the pharmacologically relevant piperidine group, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) or enzyme-related pathways. Its hydrochloride salt form enhances solubility and stability for synthetic and pharmacological applications.

Key physicochemical properties include:

Properties

IUPAC Name |

methyl 3,3-difluoro-1-piperidin-3-ylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2.ClH/c1-16-9(15)10(6-11(12,13)7-10)8-3-2-4-14-5-8;/h8,14H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYLZTLHCHQPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)(F)F)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclobutane intermediate.

Esterification: The ester group is introduced through an esterification reaction involving methanol and the appropriate carboxylic acid derivative.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmacological Applications

-

CNS Disorders :

- Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate hydrochloride shows promise in modulating neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may interact with receptors involved in mood regulation and cognition.

- Research indicates that compounds with piperidine rings are often effective in treating conditions such as anxiety and depression due to their ability to influence serotonin and dopamine pathways .

-

Drug Development :

- The presence of fluorine atoms enhances the compound's metabolic stability and lipophilicity, which are desirable traits in drug candidates. Studies suggest that fluorinated compounds can exhibit improved binding affinity to biological targets compared to their non-fluorinated analogs .

- The compound's unique structure may allow it to serve as a scaffold for the development of new drugs targeting specific enzymes or receptors implicated in various diseases.

Research into the biological activity of this compound has revealed potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may act as an agonist or antagonist at certain sites, suggesting its utility in pharmacological applications where modulation of receptor activity is beneficial .

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cyclobutane-carboxylate derivatives with modifications targeting enhanced binding affinity or metabolic stability. Below is a comparative analysis with structurally related compounds:

Biological Activity

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and possible applications in pharmacology.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHFNO

- Molecular Weight : 233.25 g/mol

- Key Structural Features : A cyclobutane ring, a piperidine moiety, and two fluorine atoms at the 3-position of the cyclobutane ring, which enhance its chemical stability and potential biological interactions.

Biological Activity

Research indicates that this compound may exhibit various biological activities through modulation of receptor or enzyme functions. Its potential interactions with biological targets are summarized below:

- Receptor Modulation : The compound may influence neurotransmitter systems, suggesting applications in treating central nervous system disorders. The presence of the piperidine moiety is particularly relevant for interactions with receptors such as dopamine and serotonin.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes, which may be beneficial in developing therapeutics for various diseases .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps:

- Formation of the Cyclobutane Ring : This is achieved using suitable precursors in a multi-step synthetic route.

- Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine derivative to the cyclobutane intermediate.

- Esterification : The ester group is formed through an esterification reaction with methanol.

- Hydrochloride Salt Formation : The final product is obtained by reacting the free base with hydrochloric acid to enhance solubility .

Biological Assays

Studies evaluating its cytotoxic activity have shown promising results, indicating that it may possess anti-cancer properties. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against human cancer cell lines .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-fluoro-1-(piperidin-4-yl)cyclopropane-1-carboxylate | Cyclopropane ring with one fluorine | Smaller ring size may affect reactivity |

| Methyl 4-fluoro-piperidine carboxylate | Piperidine ring with fluorine substitution | Lacks cyclobutane structure |

| Methyl 3,4-difluorocyclohexane carboxylate | Cyclohexane instead of cyclobutane | Larger ring may influence biological activity |

This table illustrates how the unique combination of structural elements in this compound may confer distinct pharmacological properties not present in similar compounds.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (−20°C to 0°C) during fluorination reduce decomposition .

- Catalyst Screening : Pd-based catalysts improve coupling efficiency; additives like triethylamine enhance nucleophilicity .

- Purification : Flash chromatography or recrystallization (using ethanol/water mixtures) increases purity to >95% .

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Answer:

Structural Confirmation :

- NMR Spectroscopy : H and F NMR verify cyclobutane geometry (e.g., coupling constants ~8–10 Hz for adjacent protons) and fluorine positions .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclobutane ring and piperidine chair conformation .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ ion for CHFNO·HCl) .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify impurities; retention time consistency ensures batch reproducibility .

- TGA/DSC : Thermal analysis detects residual solvents or polymorphic forms, critical for stability studies .

Advanced: How do tautomeric forms of related cyclobutane derivatives influence reactivity, and how can these tautomers be differentiated experimentally?

Answer:

Tautomeric Impact :

Enol-oxo tautomerism (e.g., in cyclobutane ketones) alters electronic density, affecting nucleophilic attack sites and fluorination efficiency. For example, enol forms may dominate in polar aprotic solvents, increasing susceptibility to electrophilic fluorination .

Q. Differentiation Methods :

- Variable-Temperature NMR : Detects equilibrium shifts; enol protons resonate downfield (δ 10–12 ppm) compared to keto forms (δ 2–3 ppm) .

- IR Spectroscopy : Keto tautomers show strong C=O stretches (~1700 cm), while enol forms exhibit O–H stretches (~3200 cm) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict tautomer stability in silico, guiding solvent selection .

Advanced: What strategies resolve contradictions in biological activity data across in vitro models?

Answer:

Common Contradictions : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target interactions.

Q. Resolution Workflow :

Dose-Response Curves : Establish EC/IC values across multiple concentrations to rule out non-specific effects .

Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding to purported targets (e.g., kinase domains) .

Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites (e.g., hydrolyzed carboxylates) contribute to activity .

Example : If conflicting cytotoxicity data arise, compare results in serum-free vs. serum-containing media to identify protein-binding interference .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

Key Approaches :

- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with bioavailability. For example, reducing logP from 2.5 to 1.8 via methyl ester hydrolysis improves aqueous solubility .

- MD Simulations : Predicts membrane permeability by simulating interactions with lipid bilayers (e.g., GROMACS software) .

- ADMET Prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation) to prioritize stable derivatives .

Validation : Synthesize top candidates and compare in vitro permeability (Caco-2 assays) and metabolic stability (microsomal half-life) with predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.